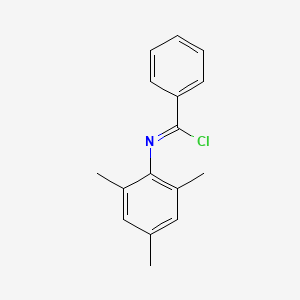
N-(2,4,6-Trimethylphenyl)benzenecarboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-Trimethylphenyl)benzenecarboximidoyl chloride is an organic compound with the molecular formula C16H16ClN. It is also known by other names such as N-(2,4,6-trimethylphenyl)benzimidoyl chloride and N-mesitylbenzimidoylchloride . This compound is characterized by the presence of a benzenecarboximidoyl chloride group attached to a 2,4,6-trimethylphenyl ring, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-Trimethylphenyl)benzenecarboximidoyl chloride typically involves the reaction of 2,4,6-trimethylaniline with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4,6-Trimethylphenyl)benzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane or toluene and may require heating or the presence of catalysts .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine can yield an N-substituted benzenecarboximidoyl derivative .
Applications De Recherche Scientifique
N-(2,4,6-Trimethylphenyl)benzenecarboximidoyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2,4,6-Trimethylphenyl)benzenecarboximidoyl chloride involves its reactivity as an electrophile. The chloride group can be displaced by nucleophiles, leading to the formation of new chemical bonds . This reactivity is exploited in various synthetic applications to create complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2,4,6-Trimethylphenyl)benzenecarboximidoyl chloride include:
- N-(2,4,6-Trimethylphenyl)benzamide
- N-(2,4,6-Trimethylphenyl)benzylamine
- N-(2,4,6-Trimethylphenyl)benzenesulfonamide
Uniqueness
What sets this compound apart from similar compounds is its specific reactivity due to the presence of the benzenecarboximidoyl chloride group.
Propriétés
Numéro CAS |
72340-40-0 |
|---|---|
Formule moléculaire |
C16H16ClN |
Poids moléculaire |
257.76 g/mol |
Nom IUPAC |
N-(2,4,6-trimethylphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C16H16ClN/c1-11-9-12(2)15(13(3)10-11)18-16(17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
Clé InChI |
PNZNJICTAUZAPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N=C(C2=CC=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


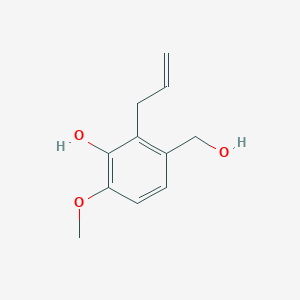
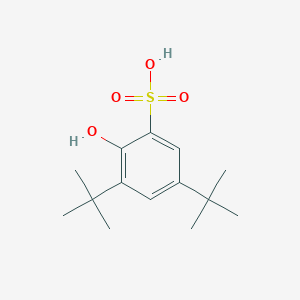

![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
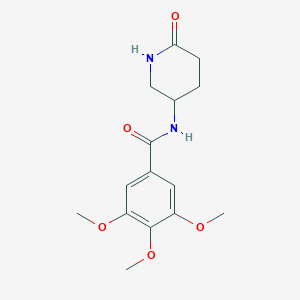
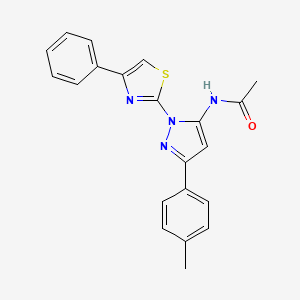

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)

![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)



